![molecular formula C11H9FN2O B3148332 6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one CAS No. 642491-84-7](/img/structure/B3148332.png)
6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one
Overview
Description
“6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one” is a chemical compound that belongs to the class of quinazolinone derivatives . It is a uniquely functionalized compound that has been synthesized and evaluated for its potential efficacy against various diseases .
Synthesis Analysis
The synthesis of “6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one” and its derivatives involves a post-Ugi modification strategy . This process typically involves one to two steps and results in a series of uniquely functionalized compounds .Molecular Structure Analysis
The molecular structure of “6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one” is complex, as it belongs to the class of quinazolinone derivatives. These compounds are characterized by a pyrroloquinazolinone core, which is a bicyclic system containing a pyrrole ring fused with a quinazolinone ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one” and its derivatives are complex and involve multiple steps . The post-Ugi modification strategy used in the synthesis process involves various chemical reactions, including cyclization and functional group transformations .Scientific Research Applications
Chemical Structure and Synthesis
- Chemical Structure Characteristics: The compound 6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one belongs to a class of fused heterocyclic compounds. The molecule part of this compound is roughly planar, forming dihedral angles with its benzilidene ring, indicating structural flatness and potential aromaticity (Elmuradov et al., 2010).
- Synthetic Methodology: A synthetic methodology has been reported for constructing compounds like 6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one through an AgOTf-catalyzed intramolecular alkyne hydroamination reaction, demonstrating a broad applicability to a wide scope of substrates, producing a series of fused quinazolinone heterocycles (Wang et al., 2015).
Biological Evaluation and Potential Applications
- Anticancer Activity: A derivative, 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acid, and related compounds were synthesized and exhibited significant in vitro antimicrobial and antiproliferative activity against various cancer cell lines. These compounds hold promise as dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).
- Potential Antimalarial Activity: Novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity against Plasmodium falciparum. Some derivatives exhibited significant cytotoxicity against specific cancer cell lines and vascular tumor endothelial cells, although they were inactive against Plasmodium falciparum (Mphahlele et al., 2016).
Structural Analogs and Derivative Synthesis
- Derivative Synthesis: Novel halogen-substituted derivatives of 6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one, such as 2,3-dihydro-7-halopyrrolo-[(2,1-b)]-quinazolin-9-(1H)-one, were synthesized, indicating the compound's versatility for structural modifications and the potential to generate a variety of derivatives with varying biological activities (Ojo & Chowdhury, 2012).
properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-4-8-9(6-7)13-10-2-1-5-14(10)11(8)15/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWATDYGGXXZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)F)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)
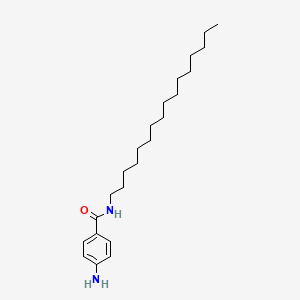
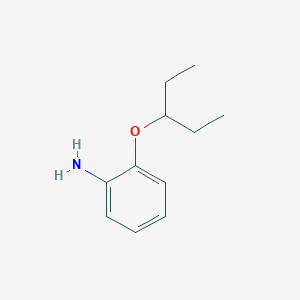
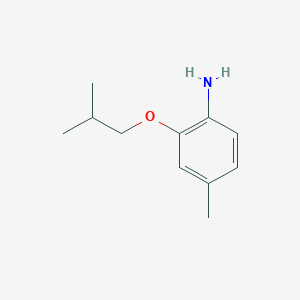
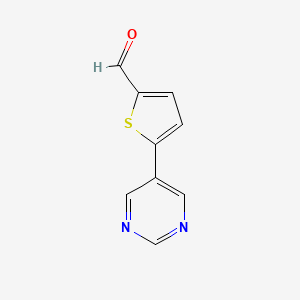
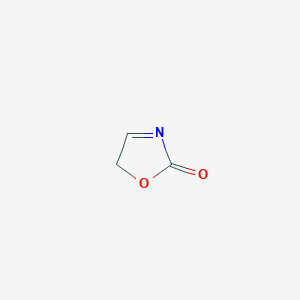
![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)
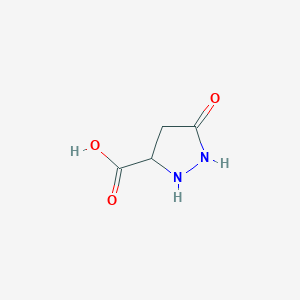

![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)
![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
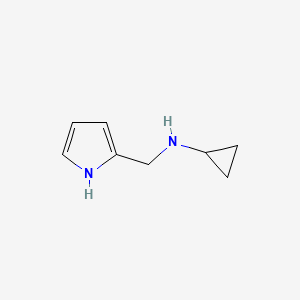
![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)